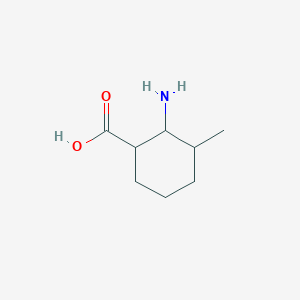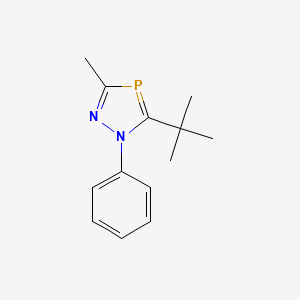
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl, methyl, and phenyl groups along with nitrogen and phosphorus sources. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted diazaphospholes depending on the reagents used.
科学的研究の応用
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism by which 5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing the reactivity of other molecules. The specific pathways involved depend on the context of its application, such as in catalysis or drug development.
類似化合物との比較
Similar Compounds
- 5-tert-Butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole is unique due to the presence of both nitrogen and phosphorus atoms in its ring structure, which imparts distinct chemical properties compared to similar compounds that may only contain nitrogen or other heteroatoms. This uniqueness makes it valuable in specific applications where such properties are advantageous.
特性
CAS番号 |
110256-55-8 |
|---|---|
分子式 |
C13H17N2P |
分子量 |
232.26 g/mol |
IUPAC名 |
5-tert-butyl-3-methyl-1-phenyl-1,2,4-diazaphosphole |
InChI |
InChI=1S/C13H17N2P/c1-10-14-15(11-8-6-5-7-9-11)12(16-10)13(2,3)4/h5-9H,1-4H3 |
InChIキー |
DYHWMLNOQIVYEC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=P1)C(C)(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


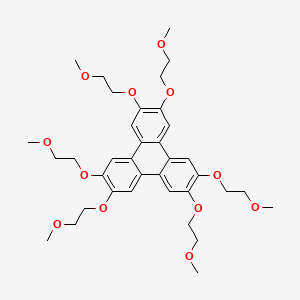
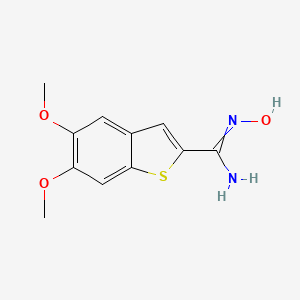
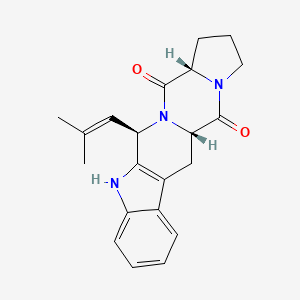


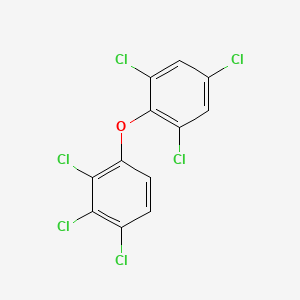
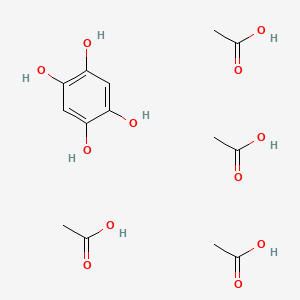
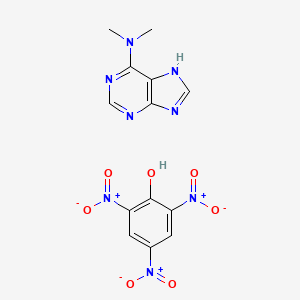

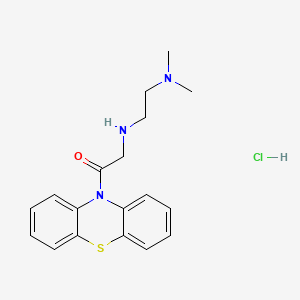
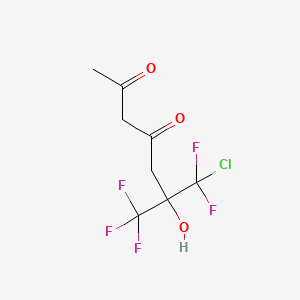
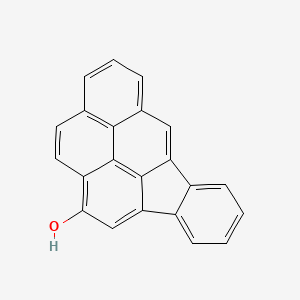
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
